molecular formula C16H23BO5 B13502856 Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

Cat. No.: B13502856
M. Wt: 306.2 g/mol
InChI Key: OSBUSMVVUXSLQY-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
Methyl 2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate (CAS: 1454928-36-9) is a boronate ester featuring a phenyl ring substituted with a methoxy group at the para-position (4-position), a pinacol-protected boronate ester at the ortho-position (2-position), and a methyl ester-linked acetate group at the benzylic position . Its molecular formula is C₁₆H₂₁BO₅, with an average molecular mass of 304.15 g/mol. The compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability of its pinacol boronate group, which resists hydrolysis under ambient conditions .

Properties

Molecular Formula

C16H23BO5

Molecular Weight

306.2 g/mol

IUPAC Name

methyl 2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

InChI

InChI=1S/C16H23BO5/c1-15(2)16(3,4)22-17(21-15)13-10-12(19-5)8-7-11(13)9-14(18)20-6/h7-8,10H,9H2,1-6H3

InChI Key

OSBUSMVVUXSLQY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of the Boronic Ester Intermediate

1.1. Starting Material: 4-Hydroxyphenylboronic Acid Derivatives

The initial step involves synthesizing the boronic ester, specifically (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)boronic acid pinacol ester , which serves as the key coupling partner. This is achieved via:

1.2. Conversion to the Corresponding Bromide or Chloride

For coupling reactions, the boronic ester is often converted into a more reactive form, such as a bromide or chloride, using reagents like N,N'-carbonyldiimidazole (CDI) or other halogenating agents under mild conditions (room temperature, inert atmosphere).

Formation of the Methyl 2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

2.1. Suzuki-Miyaura Cross-Coupling

The core step involves coupling the boronic ester with a suitable aryl or heteroaryl halide bearing a methoxy substituent:

  • Reagents:

    • Aryl halide (e.g., methyl 3-(4-bromophenyl)acetate)
    • Boronic ester (prepared as above)
    • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
    • Base such as potassium carbonate or sodium tert-butoxide
    • Solvent mixture (commonly dioxane/water or toluene/water)
  • Reaction conditions:

    • Heated under reflux at 80–110°C for 12–24 hours under nitrogen atmosphere.
    • The reaction proceeds via transmetalation and reductive elimination, forming the C–C bond between the phenyl ring and the boronate.

2.2. Workup and Purification

Post-reaction, the mixture is cooled, extracted with organic solvents (dichloromethane or ethyl acetate), washed with water, dried over anhydrous sodium sulfate, and purified via column chromatography to afford the target compound.

Alternative Synthetic Routes

3.1. Microwave-Assisted Coupling

Recent advancements include microwave irradiation to accelerate the Suzuki coupling, reducing reaction times to 30 minutes with comparable yields, as demonstrated in recent literature.

3.2. Sequential Functionalization

  • The methoxy group can be introduced via methylation of the corresponding phenol intermediate using methyl iodide or dimethyl sulfate under basic conditions, prior to the coupling step.

Notes on Reaction Conditions and Optimization

Aspect Typical Conditions Remarks
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ Choice depends on substrate stability
Base K₂CO₃, Na₂CO₃, or Cs₂CO₃ Ensures efficient transmetalation
Solvent Dioxane/water or toluene/water Facilitates solubility and reaction rate
Temperature 80–110°C Elevated temperature promotes coupling
Time 12–24 hours Longer times improve yields, microwave can reduce to 30 min

Summary of Research Data and Yields

Method Reagents Conditions Yield Reference
Conventional Suzuki coupling Boronic ester + aryl halide Reflux, inert atmosphere 70–85% ,,
Microwave-assisted coupling Boronic ester + aryl halide 120°C, 30 min 75–88% ,
Sequential methylation Phenol + methyl iodide Base, room temperature 80–90% Standard protocols

Chemical Reactions Analysis

Types of Reactions

Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate undergoes various chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Palladium catalysts in the presence of a base such as potassium carbonate or cesium carbonate.

Major Products

    Oxidation: 4-methoxyphenylboronic acid.

    Reduction: 4-methoxyphenylmethanol.

    Substitution: Various biaryl compounds depending on the coupling partner used.

Scientific Research Applications

Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction. The compound interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form the desired biaryl product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s closest analogs differ in substituent positions, ester groups, or additional functional moieties. Below is a detailed comparison:

Compound Name Substituents Molecular Formula Key Applications Reactivity Notes
Methyl 2-[4-methoxy-2-(pinacol boronate)phenyl]acetate (Target) - 4-methoxy, 2-boronate, methyl ester C₁₆H₂₁BO₅ Cross-coupling reactions, OLED materials High stability; methoxy group enhances electron density at the boronate site .
Ethyl 2-[4-(pinacol boronate)phenyl]acetate (CAS: 890839-11-9) - 4-boronate, ethyl ester C₁₆H₂₁BO₄ Medicinal chemistry intermediates Ethyl ester increases lipophilicity but may reduce reaction rates .
Methyl 2-(2-ethoxy-5-boronophenyl)acetate (CAS: 1454928-36-9) - 5-boronate, 2-ethoxy, methyl ester C₁₆H₂₁BO₅ Polymer synthesis Ethoxy group introduces steric hindrance, slowing coupling kinetics .
2-[4-(Pinacol boronate)phenyl]acetic acid (CAS: N/A) - 4-boronate, carboxylic acid C₁₄H₁₉BO₄ Bioconjugation, pH-sensitive probes Carboxylic acid enables conjugation but reduces boronate stability .
4-Acetoxy-3-methoxyphenylboronic acid pinacol ester (CAS: 811841-45-9) - 4-acetoxy, 3-methoxy, boronate C₁₅H₂₁BO₅ Antibacterial agent synthesis Acetoxy group enhances solubility but may undergo hydrolysis .

Reactivity and Stability

Electronic Effects: The methoxy group in the target compound donates electron density to the phenyl ring, activating the boronate for cross-coupling reactions. In contrast, analogs like ethyl 2-[4-boronophenyl]acetate lack activating groups, leading to slower reaction rates . The *ortho-boronate substitution in the target compound creates steric hindrance, which can reduce unwanted side reactions compared to para-substituted analogs .

Hydrolytic Stability: Pinacol boronate esters (e.g., target compound) are more stable than their boronic acid counterparts. However, analogs with electron-withdrawing groups (e.g., 2-[4-boronophenyl]acetic acid) exhibit reduced stability in aqueous environments .

Synthetic Utility: The target compound’s methyl ester is less prone to transesterification than ethyl esters (e.g., ethyl 2-[4-boronophenyl]acetate) under basic conditions, making it preferable for multi-step syntheses .

Biological Activity

Methyl 2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological interactions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a methoxy group and a boron-containing dioxaborolane moiety. Its molecular formula is C15H21BO5C_{15}H_{21}BO_{5}, with a molecular weight of approximately 324.2 g/mol. The presence of the boronic ester group allows for reversible covalent bonding with diols and other nucleophiles, which is critical for its biological activity.

Methyl 2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate exhibits biological activity primarily through:

  • Enzyme Inhibition : The boronic ester moiety enables selective targeting of enzymes by forming reversible covalent bonds with active site residues. This property is particularly useful in designing inhibitors for various biochemical pathways.
  • Interaction with Biological Molecules : The compound's structure allows it to interact with various biomolecules, potentially modulating their functions and influencing cellular processes .

Anticancer Properties

Recent studies have explored the anticancer potential of methyl 2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate. For example:

  • Cell Line Testing : In vitro studies demonstrated significant antiproliferative activity against several cancer cell lines. The compound exhibited IC50 values in the low micromolar range (0.06 to 0.17 µM), comparable to established anticancer agents like Combretastatin-A4 (CA-4) .
CompoundIC50 (µM)Cell Line Tested
Methyl 2-[4-methoxy...0.06 - 0.17A549, ME-180
CA-40.05 - 0.09A549

This indicates that methyl 2-[4-methoxy... could be a promising candidate for further development in cancer therapeutics.

Mechanistic Insights

The mechanism underlying its anticancer effects involves:

  • Tubulin Polymerization Inhibition : The compound was shown to inhibit tubulin polymerization by approximately 37.9% to 65.4%, indicating its potential as an antitubulin agent.
  • Induction of Apoptosis : Flow cytometry analysis revealed that treatment with this compound led to increased nuclear condensation and caspase-3 activation in cancer cells, suggesting a programmed cell death mechanism .

Case Study 1: Antiproliferative Activity

A study assessed the effects of methyl 2-[4-methoxy... on various human cancer cell lines. It was found that the compound significantly inhibited cell growth across multiple lines while exhibiting selective toxicity towards malignant cells compared to normal cells .

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of methyl 2-[4-methoxy...] with specific enzymes involved in metabolic pathways revealed that it could effectively modulate enzyme activity through reversible binding mechanisms .

Q & A

Q. Q1. What are the recommended synthetic routes for Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate?

A1. A common method involves Suzuki-Miyaura cross-coupling or esterification of boronic acid pinacol esters. For example, intermediate 3 (a boronate ester) reacts with methyl 2-(4-chloro-2-boronated phenyl)acetate under palladium catalysis, yielding the target compound in ~44% yield after purification . Another protocol uses potassium acetate in 1,4-dioxane at 90°C under inert atmosphere, followed by acid hydrolysis, achieving 43% yield . Key steps include inert conditions to preserve boronate stability and chromatographic purification (e.g., silica gel).

Q. Q2. How should researchers characterize this compound to confirm its structure and purity?

A2. Use a combination of:

  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 11B^{11}B spectra to confirm substituents (e.g., methoxy, dioxaborolane) and ester functionality. reports 1H^1H-NMR peaks at δ 1.28 (CH3_3-CH2_2-O) and 4.64 (O-CH2_2-CO) for analogous boronate esters .
  • Mass spectrometry : Confirm molecular weight (292.140 g/mol) via high-resolution MS .
  • HPLC : Monitor purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Advanced Reaction Design and Optimization

Q. Q3. How can researchers optimize low yields (e.g., 43–44%) in the synthesis of this compound?

A3. Yield optimization strategies include:

  • Catalyst screening : Test Pd(PPh3_3)4_4, PdCl2_2(dppf), or SPhos ligands to enhance cross-coupling efficiency .
  • Solvent selection : Compare 1,4-dioxane, THF, or DMF for solubility and reaction rate. highlights 1,4-dioxane as optimal for boronate ester reactions .
  • Temperature control : Stepwise heating (e.g., 60°C → 90°C) to minimize side reactions. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions .

Q. Q4. What methodologies are recommended for analyzing contradictory data in reaction pathways (e.g., unexpected byproducts)?

A4. To resolve contradictions:

  • GC-MS : Identify volatile byproducts (e.g., de-esterified intermediates) .
  • Isolation and characterization : Use preparative TLC or column chromatography to isolate byproducts, followed by 1H^1H-NMR and HRMS.
  • Kinetic studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to detect intermediates .

Stability and Handling

Q. Q5. What are the critical storage and handling conditions for this compound?

A5. The dioxaborolane group is moisture-sensitive. Recommendations include:

  • Storage : Under inert gas (argon/nitrogen) at –20°C in sealed, desiccated vials .
  • Handling : Use gloveboxes or Schlenk techniques for air-sensitive steps. Avoid protic solvents (e.g., water, alcohols) during synthesis .

Advanced Applications in Drug Discovery

Q. Q6. How can this compound be utilized in medicinal chemistry research?

A6. Its boronate ester moiety enables:

  • Protease inhibition : Serve as a transition-state analog in inhibitor design (e.g., FABP4/5 inhibitors) .
  • Prodrug development : Hydrolyze the ester in vivo to release active carboxylic acids .
  • Biological assay compatibility : Test solubility in DMSO/PBS buffers (≤10 mM) for cell-based studies .

Computational and Mechanistic Studies

Q. Q7. What computational tools are recommended for modeling reactions involving this compound?

A7. Use:

  • Density Functional Theory (DFT) : Calculate transition states and activation energies for Suzuki-Miyaura coupling .
  • Molecular dynamics (MD) : Simulate solvent effects on boronate stability.
  • Retrosynthetic software : Tools like ICSynth (CAS) propose alternative synthetic routes .

Scalability and Process Chemistry

Q. Q8. What reactor designs are suitable for scaling up synthesis?

A8. Consider:

  • Continuous-flow reactors : Minimize exposure to air/moisture and improve heat transfer for exothermic steps .
  • Membrane separation : Purify intermediates via nanofiltration to replace column chromatography .

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